molecular formula C20H32N2O3S B1218777 Carbosulfan CAS No. 55285-14-8

Carbosulfan

Cat. No.: B1218777
CAS No.: 55285-14-8
M. Wt: 380.5 g/mol
InChI Key: JLQUFIHWVLZVTJ-UHFFFAOYSA-N
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Description

Carbosulfan is an organic compound belonging to the carbamate class. It is primarily used as an insecticide. At room temperature, it appears as a brown viscous liquid and is known for its low solubility in water. it is miscible with solvents like xylene, hexane, chloroform, dichloromethane, methanol, and acetone . This compound is widely used in agriculture to control a variety of pests.

Mechanism of Action

Target of Action

Carbosulfan is an organic compound that belongs to the carbamate class . The primary target of this compound is the enzyme acetylcholinesterase . Acetylcholinesterase plays a crucial role in nerve function by breaking down the neurotransmitter acetylcholine, which is involved in transmitting signals in the nervous system. By inhibiting acetylcholinesterase, this compound disrupts this process, leading to an accumulation of acetylcholine, which can cause overstimulation of nerves and muscles .

Mode of Action

This compound acts by reversibly inhibiting acetylcholinesterase . This inhibition prevents the breakdown of acetylcholine, causing an excess of this neurotransmitter at nerve junctions. This excess leads to overstimulation of nerves and muscles, which can result in symptoms of poisoning .

Biochemical Pathways

The primary metabolic pathways of this compound involve the initial oxidation of sulfur to this compound sulfinamide (the ‘sulfur oxidation pathway’) and the cleavage of the nitrogen-sulfur bond (N-S) to produce Carbofuran and Dibutylamine (the ‘Carbofuran pathway’) . Carbofuran is further metabolized to 3-Hydroxycarbofuran and/or 7-Phenolcarbofuran, which are subsequently oxidized to 3-Ketocarbofuran or 3-Hydroxy-7-Phenolcarbofuran, respectively, and finally to 3-Keto-7-Phenolcarbofuran .

Pharmacokinetics

It is metabolized by two primary pathways in the rat: the initial oxidation of sulfur to yield this compound sulfonamide, and the cleavage of the nitrogen-sulfur bond (N-S) to give Carbofuran and Dibutylamine . The quantity of insecticide penetrating the skin increases with time and the applied dose .

Result of Action

The result of this compound’s action is the disruption of normal nerve function, leading to symptoms of poisoning due to overstimulation of nerves and muscles . This is due to the accumulation of acetylcholine caused by the inhibition of acetylcholinesterase .

Action Environment

This compound is widely used as an agricultural pesticide . Its solubility in water is low, but it is miscible with xylene, hexane, chloroform, dichloromethane, methanol, and acetone . Environmental factors such as temperature, soil type, and rainfall can influence the action, efficacy, and stability of this compound .

Biochemical Analysis

Biochemical Properties

Carbosulfan acts by inhibiting the activity of acetylcholinesterase, an enzyme crucial for the breakdown of acetylcholine in the nervous system . This inhibition leads to an accumulation of acetylcholine, resulting in continuous nerve signal transmission, which ultimately paralyzes and kills the pest. This compound interacts with various biomolecules, including proteins and enzymes, primarily through reversible binding to acetylcholinesterase . This interaction is characterized by the formation of a carbamylated enzyme intermediate, which prevents the hydrolysis of acetylcholine.

Cellular Effects

This compound has significant effects on various cell types and cellular processes. It influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism . In immune cells, this compound has been shown to induce immunotoxicity by inhibiting esterases and disrupting endocrine functions . Additionally, it can cause oxidative stress in cells by reducing the levels of intracellular antioxidants such as glutathione .

Molecular Mechanism

The primary mechanism of action of this compound is the inhibition of acetylcholinesterase . This inhibition occurs through the formation of a carbamylated enzyme intermediate, which blocks the active site of the enzyme and prevents the hydrolysis of acetylcholine. This leads to an accumulation of acetylcholine at nerve synapses, causing continuous stimulation of the nerves and resulting in paralysis and death of the pest . This compound also undergoes metabolic transformation to carbofuran, which further contributes to its toxic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation. This compound is not very stable and decomposes slowly at room temperature . Over time, it undergoes hydrolysis, oxidation, and conjugation, leading to the formation of various metabolites . Long-term exposure to this compound in in vitro and in vivo studies has shown that it can cause persistent inhibition of acetylcholinesterase and prolonged toxic effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound causes mild inhibition of acetylcholinesterase, while at higher doses, it leads to severe toxicity and adverse effects . In rats, the oral LD50 of this compound ranges from 90 to 250 mg/kg, indicating its high toxicity . High doses of this compound can cause symptoms such as salivation, lacrimation, ataxia, tremors, and diarrhea, which are indicative of cholinesterase inhibition .

Metabolic Pathways

This compound is metabolized through several pathways, including hydrolysis, oxidation, and conjugation . The primary metabolic pathways involve the initial oxidation of sulfur to this compound sulfinamide and the cleavage of the nitrogen-sulfur bond to produce carbofuran and dibutylamine . Carbofuran is further metabolized to 3-hydroxycarbofuran and other metabolites, which are eventually excreted from the body .

Transport and Distribution

This compound is rapidly absorbed and distributed within cells and tissues . After oral administration, it is quickly absorbed and distributed to various tissues, including the liver, kidneys, and brain . This compound and its metabolites are primarily excreted through urine, with most of the absorbed radioactivity being eliminated within 48-72 hours . The transport and distribution of this compound within cells are facilitated by various transporters and binding proteins .

Subcellular Localization

The subcellular localization of this compound and its metabolites is primarily in the cytoplasm and organelles such as the mitochondria . This compound can also localize to the endoplasmic reticulum and other cellular compartments where it exerts its toxic effects . The localization of this compound within specific subcellular compartments is influenced by targeting signals and post-translational modifications that direct it to these locations .

Preparation Methods

Carbosulfan can be synthesized through a multi-step process involving the following steps :

    Dissolution of Carbofuran: Carbofuran is dissolved in an organic solvent, and triethylamine is added as an acid-binding agent.

    Addition of Sulfur Dichloride: Sulfur dichloride is added dropwise to the solution, followed by a heat preservation reaction to prepare a sulfide solution.

    Reaction with Di-n-butylamine: Di-n-butylamine, 4-dimethylaminopyridine, and additional triethylamine are added to the sulfide solution, followed by another heat preservation reaction to obtain the this compound reaction liquid.

    Neutralization and Separation: The reaction liquid is washed until neutral, and the organic phase is separated. Decompression and desolventization yield this compound with high purity and yield.

Chemical Reactions Analysis

Carbosulfan undergoes various chemical reactions, including :

    Oxidation: this compound can be oxidized to form carbofuran, a more toxic metabolite.

    Hydrolysis: It can hydrolyze to produce 7-phenol or carbofuran and dibutylamine.

    Substitution: this compound can undergo substitution reactions with various reagents, leading to different products.

Common reagents used in these reactions include sulfur dichloride, triethylamine, and di-n-butylamine. The major products formed from these reactions are carbofuran and its derivatives.

Scientific Research Applications

Carbosulfan has several scientific research applications, particularly in agriculture and toxicology :

    Agriculture: It is used as an insecticide to control pests in crops such as rice, maize, potatoes, and vegetables. It is effective against a broad spectrum of insects, including soil-dwelling and foliar pests.

    Toxicology: this compound is studied for its toxic effects on mammals and its role in human poisoning cases. It is a cholinesterase inhibitor, making it a subject of interest in forensic toxicology.

    Analytical Chemistry: High-performance thin-layer chromatography (HPTLC) and other chromatographic techniques are used to detect and quantify this compound in biological and environmental samples.

Comparison with Similar Compounds

This compound is similar to other carbamate insecticides, such as carbofuran . it has some unique properties:

    This compound: It is less toxic to mammals compared to carbofuran and has a broader spectrum of activity against pests.

    Carbofuran: It is a more toxic metabolite of this compound and is used as a pesticide itself. It has a higher toxicity to mammals and is effective against a narrower range of pests.

Other similar compounds include methomyl and aldicarb, which also belong to the carbamate class and act as cholinesterase inhibitors.

References

Properties

IUPAC Name

(2,2-dimethyl-3H-1-benzofuran-7-yl) N-(dibutylamino)sulfanyl-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N2O3S/c1-6-8-13-22(14-9-7-2)26-21(5)19(23)24-17-12-10-11-16-15-20(3,4)25-18(16)17/h10-12H,6-9,13-15H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLQUFIHWVLZVTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)SN(C)C(=O)OC1=CC=CC2=C1OC(C2)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N2O3S
Record name CARBOSULFAN
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DSSTOX Substance ID

DTXSID5023950
Record name Carbosulfan
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Molecular Weight

380.5 g/mol
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Physical Description

Carbosulfan is a viscous brown liquid., Brown viscous liquid; [Merck Index] Medium yellow viscous liquid; Odorless to slight amine odor; [EFSA: DAR - Vol. 1]
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Vapor Pressure

0.00000031 [mmHg]
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CAS No.

55285-14-8
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Record name 2,3-dihydro-2,2-dimethyl-7-benzofuryl [(dibutylamino)thio]methylcarbamate
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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